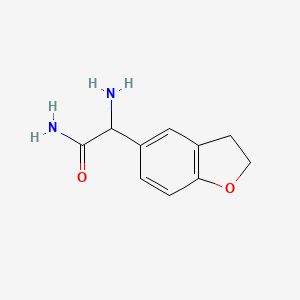

2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide

Description

2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran scaffold substituted with an acetamide group and an amino moiety at the C2 position.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |

InChI |

InChI=1S/C10H12N2O2/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H2,12,13) |

InChI Key |

GEAAHHFYMFKPMN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with chloroacetamide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group is introduced to the benzofuran ring .

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Potential Therapeutic Agent: Due to its potential anticancer and antimicrobial properties, 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide could be developed into therapeutic agents. Derivatives of benzofuran have been reported to induce apoptosis in cancer cells and exhibit antimicrobial activity against a range of pathogens.

- Antimicrobial Activity: Structural similarities with compounds that have shown significant antifungal and antibacterial properties suggest 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide may also possess such activities. For example, aurones with amino and acetamido groups have demonstrated broad-spectrum antimicrobial activity, including activity against bioweapon BSL3 strains .

- Anticancer Properties: Benzofuran derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Agrochemical Applications

- 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide is considered for applications in agrochemicals. Novel dihydrobenzofuran derivatives have been designed and synthesized as antitumor, insecticidal, herbicidal, and fungicidal agents .

- Acetamide derivatives containing dihydrobenzofuran have demonstrated promising fungicidal activities .

Material Science Applications

- 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide is also considered for applications in material science.

Biological Activities and Interactions

- Interaction studies involving 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The specific interactions are currently being elucidated through pharmacological assays and molecular docking studies.

- The specific combination of an amino group and a dihydrobenzofuran moiety in 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide may allow for unique interactions within biological systems compared to other similar compounds.

Structural Activity Relationship

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-aminoacetamide | Contains methoxy group | Antimicrobial |

| Benzofuranacetamides | Various substitutions on benzofuran | Anticancer, antifungal |

| Dihydrobenzothiophene derivatives | Similar ring structure | Antimicrobial, anti-inflammatory |

Case Studies

- Fungicidal Activity: Some acetamide derivatives were tested against various fungi in vivo, with some compounds exhibiting an 80% inhibition rate against Rhizoctonia solani at 500 mg/L, and another showing an 80% inhibition rate against Blumeria graminis at 500 mg/L .

- BET Inhibition: Dihydrobenzofuran derivatives have been developed as highly potent and selective second bromodomain (BD2) inhibitors, showing >1000-fold selectivity . Conformational restriction of the phenyl group provides an entropically more favorable interaction with BD2, improving potency and selectivity .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are structurally related to 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide and provide a basis for comparison:

Imp-2 (5-(2-Bromoethyl)-2,3-dihydrobenzofuran): Lacks the amino-acetamide substituent, instead featuring a bromoethyl group.

Imp-3 (N-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide): Contains a bulkier diphenyl-pyrrolidinyl substituent, which may enhance steric hindrance and reduce binding efficiency in compact active sites compared to the simpler amino-acetamide group in the target compound .

Physicochemical and Electronic Properties

Hypothetical data based on structural differences (Table 1):

| Property | 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide | Imp-2 | Imp-3 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220 | ~227 | ~560 |

| Predicted LogP | 1.2–1.8 | 2.5–3.0 | 4.0–4.5 |

| Hydrogen Bond Donors | 2 (NH₂, NHCO) | 0 | 1 (NHCO) |

| Key Functional Groups | Amino, acetamide | Bromoethyl | Diphenyl, pyrrolidinyl |

Notes:

- Computational studies using density-functional theory (DFT) (as in ) could predict electronic properties such as HOMO-LUMO gaps, with the target compound expected to exhibit higher polarity and reactivity due to electron-rich substituents .

Research Findings and Implications

Synthetic Accessibility: The bromoethyl group in Imp-2 may serve as a precursor for synthesizing the target compound via nucleophilic substitution, replacing bromine with an amino-acetamide group .

Pharmacological Potential: The target compound’s balance of hydrogen-bond donors and moderate lipophilicity (predicted LogP ~1.8) may optimize bioavailability and target engagement compared to analogs with extreme hydrophobicity (Imp-2) or steric bulk (Imp-3) .

Biological Activity

2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide is C₁₁H₁₃N₁O₂. The compound features an amino group and a dihydrobenzofuran moiety, which are critical for its biological interactions. The presence of the benzofuran ring is associated with various pharmacological activities, including anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Research indicates that compounds with similar structures to 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells through mechanisms involving the regulation of the Bcl-2 family proteins and caspase activation .

A study evaluating the cytotoxic effects of benzofuran derivatives reported that specific modifications enhanced their potency against various cancer cell lines, including ovarian and lung cancers. The most potent derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Similar benzofuran derivatives have shown effectiveness against a range of pathogens, indicating that 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide may possess comparable properties. These activities are often attributed to the ability of the benzofuran structure to interact with microbial cell membranes and inhibit essential cellular functions.

The biological mechanisms underlying the activities of 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide are still under investigation. Preliminary studies suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation. For example, the compound may modulate the expression levels of p53 and p21 proteins, which play crucial roles in cell cycle control and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide. The following table summarizes some key findings related to structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-aminoacetamide | Contains methoxy group | Antimicrobial |

| Benzofuranacetamides | Various substitutions on benzofuran | Anticancer, antifungal |

| Dihydrobenzothiophene derivatives | Similar ring structure | Antimicrobial, anti-inflammatory |

| Benzofuran–oxadiazole hybrids | Substituted oxadiazole groups | High anticancer activity |

These findings suggest that modifications to the benzofuran core can lead to enhanced biological activities. For instance, the introduction of electron-withdrawing groups or additional functional groups may improve potency against cancer cells or pathogens .

Case Studies

- Cytotoxicity Evaluation : In a study comparing various benzofuran derivatives against cancer cell lines (A549 for lung cancer), certain derivatives exhibited IC50 values lower than 30 μM, indicating strong cytotoxic effects compared to controls .

- Mechanistic Studies : Research has shown that specific benzofuran derivatives can activate apoptotic pathways through increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2 . This balance is crucial for inducing cell death in cancer cells.

- Antimicrobial Testing : Preliminary antimicrobial assays indicated that compounds structurally related to 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against common pathogens such as E. coli and S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.